molecular formula C18H22N4O3S2 B2427997 Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate CAS No. 886908-59-4

Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2427997
CAS No.: 886908-59-4
M. Wt: 406.52
InChI Key: VLDJOIDWFZQVBW-UHFFFAOYSA-N
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Description

Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C18H22N4O3S2 and its molecular weight is 406.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds similar to Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate exhibit significant antimicrobial activity. These compounds have been tested against various microorganisms like Escherichia coli, Staphylococcus aureus, and Candida albicans, showing good efficacy in inhibiting their growth. This suggests potential applications in developing new antibacterial and antifungal agents (Suresh, Lavanya, & Rao, 2016).

Potential Antidepressant and Antihypertensive Properties

Some derivatives of this compound have been studied for their potential as antidepressants, particularly as 5-HT2 receptor antagonists. This receptor is often targeted in the treatment of depression. Additionally, similar compounds have been explored for antihypertensive properties, indicating a potential role in managing high blood pressure (Watanabe et al., 1992); (Bayomi et al., 1999).

Tuberculostatic Activity

Research on structural analogs of this compound has shown promising tuberculostatic activity. These findings are significant for the development of new treatments for tuberculosis (Titova et al., 2019).

Synthesis and Structural Analysis

Studies have also focused on the synthesis and structural characterization of these compounds. Understanding their molecular structure is crucial for exploring their biological activity and potential therapeutic applications (Shukla et al., 2017).

Inotropic Evaluation

Some derivatives have been evaluated for positive inotropic activity, which could be beneficial in treating certain cardiovascular conditions. These compounds showed favorable activity compared to standard drugs in isolated heart preparations, indicating potential for development as heart medications (Liu et al., 2009).

Mechanism of Action

Target of Action

The primary targets of this compound appear to be related to neuroprotection and anti-neuroinflammatory pathways . The compound interacts with proteins such as ATF4 and NF-kB , which are involved in cellular stress responses and inflammatory processes, respectively.

Mode of Action

The compound interacts with its targets, leading to a reduction in endoplasmic reticulum (ER) stress and apoptosis . This is achieved through the inhibition of the ER chaperone, BIP, and the apoptosis marker, cleaved caspase-3 . The compound also inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits ER stress, a condition that occurs when there is an accumulation of misfolded proteins in the ER . The compound also inhibits the NF-kB inflammatory pathway , which plays a crucial role in immune and inflammatory responses.

Pharmacokinetics

The compound’s neuroprotective and anti-inflammatory properties suggest that it may have good bioavailability in the central nervous system .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of ER stress markers and apoptosis markers in human neuronal cells . It also shows significant anti-neuroinflammatory properties by inhibiting the production of NO and TNF-α in LPS-stimulated human microglia cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activation barrier of certain reactions can be overcome under specific conditions, such as heating . .

Properties

IUPAC Name

methyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c1-3-13-19-18-22(20-13)16(23)15(27-18)14(12-5-4-10-26-12)21-8-6-11(7-9-21)17(24)25-2/h4-5,10-11,14,23H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDJOIDWFZQVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC(CC4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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